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Compound of Interest

Compound Name: 4-Hydroxy-7-methoxyquinoline

Cat. No.: B063709

4-Hydroxy-7-methoxyquinoline (also known as 7-Methoxy-4-quinolinol) is a heterocyclic
aromatic compound that has garnered significant attention, primarily for its role as a crucial
intermediate in the synthesis of more complex molecules.[1] With the chemical formula
C10H9NO:2 and a molecular weight of approximately 175.18 g/mol , this compound serves as a
foundational building block in medicinal chemistry and materials science.[1] Its quinoline
backbone, functionalized with both a hydroxyl and a methoxy group, provides multiple reactive
sites, making it a versatile scaffold for developing novel therapeutic agents and other functional
materials.[1][2] This guide provides a comprehensive overview of its physicochemical
properties, historical synthetic routes, modern production methodologies, and its applications,
tailored for researchers and drug development professionals.

Physicochemical Profile

Understanding the physical and chemical properties of 4-Hydroxy-7-methoxyquinoline is
essential for its handling, reaction planning, and quality control. The compound typically
appears as a white to off-white or light yellow powder.[1][2] Its key properties are summarized
below.
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Property Value Source(s)
CAS Number 82121-05-9 [1]
Molecular Formula C10HaNO2 [1]
Molecular Weight 175.18 g/mol [1]
Melting Point 213-217 °C [1]
Boiling Point 227.2 °C at 760 mmHg [1]
Density 1.33 g/cm3 [1]
Appearance White or off-white powder [1]

Purity Standard

>98.5% (often exceeds 99%) [1]

Solubility

Soluble in organic solvents; 2]

slightly soluble in water

Historical Perspective: The Evolution of Quinoline

Synthesis

The history of 4-Hydroxy-7-methoxyquinoline is intrinsically linked to the development of

general synthetic methods for the quinoline ring system. While a singular "discovery" event for

this specific molecule is not prominently documented, its synthesis relies on well-established

named reactions that were later adapted for precursors bearing the required methoxy

substituent.

Two classical approaches are fundamental to understanding its historical synthesis:

o The Conrad-Limpach Reaction: This method involves the condensation of an aniline (in this

case, m-anisidine) with a [3-ketoester (like ethyl acetoacetate) at moderate temperatures to

form a -aminoacrylate intermediate. Subsequent thermal cyclization at high temperatures

(around 250 °C) yields the 4-hydroxyquinoline product. The choice of reaction conditions is

critical; lower cyclization temperatures can favor the formation of the isomeric 2-

hydroxyquinoline (a quinolone).
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e The Gould-Jacobs Reaction: This reaction provides a more controlled pathway to the 4-
hydroxyquinoline skeleton.[3] It begins with the condensation of an aniline with an
ethoxymethylenemalonic ester derivative. This step is followed by a thermal cyclization,
which almost exclusively yields the 4-hydroxyquinoline-3-carboxylate ester. A final step of
saponification and decarboxylation is required to obtain the target 4-hydroxyquinoline. The
high temperatures required for cyclization often necessitated the use of high-boiling point
solvents like diphenyl ether, a practice that continues in modern industrial syntheses.[3]

These foundational methods established the core logic for constructing the quinoline ring from
acyclic precursors, paving the way for the targeted synthesis of specifically substituted
derivatives like 4-Hydroxy-7-methoxyquinoline.
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Caption: Generalized workflow of the Gould-Jacobs reaction for quinoline synthesis.

Modern Industrial Synthesis: A Detailed Protocol
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Modern synthesis has focused on improving yield, purity, and process safety while reducing
energy consumption.[4] The following protocol is based on an optimized industrial process that
controls reaction parameters to achieve high efficiency.[4]

Causality in Experimental Design: This process is a multi-step synthesis where control over
temperature and reaction time is paramount. The initial reaction creates an enol ether
intermediate, which then reacts with the aniline. The final, high-temperature cyclization is the
key ring-forming step. Using a high-boiling solvent like diphenyl ether allows the reaction to
reach the necessary activation energy for cyclization safely and efficiently. Strict temperature
control prevents the formation of byproducts, which are difficult to remove and would lower the
final yield.[4]

Experimental Protocol
Step 1: Formation of the Enol Ether Intermediate
o Charge a clean, dry reaction vessel with trimethyl orthoformate (approx. 4 parts by weight).

e Under stirring, add isopropylidene malonate (Meldrum's acid) (approx. 1 part by weight). Stir
for 20-30 minutes to ensure uniform mixing.[4]

o Slowly heat the mixture to 60-65 °C. Reflux will commence. Maintain reflux for 1.5-2 hours.
[4] This step forms the key electrophilic intermediate.

Step 2: Aminolysis (Condensation with Aniline)

To the refluxing mixture from Step 1, add 3-methoxyaniline.

o Continue the reflux at 60-65 °C for an additional period until reaction completion is confirmed
by sampling and analysis (e.g., TLC or HPLC).

e Cool the reaction mixture, which will cause the intermediate product to precipitate.

o Collect the crude solid product by centrifugation.

» Purify the solid by slurrying it in methanol, followed by another centrifugation to collect the
refined intermediate.[4]
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e Dry the refined solid in an oven at 45-50 °C for 22-25 hours.[4]

Step 3: Thermal Cyclization

 In a separate high-temperature-rated reactor, charge diphenyl ether as the solvent.

o Heat the diphenyl ether to 170-180 °C.[4]

» Slowly add the dried, refined intermediate from Step 2 to the hot diphenyl ether.

e Once the addition is complete, maintain the reaction temperature for 2-3 hours to drive the
cyclization to completion.[4]

Step 4: Isolation and Purification

Cool the reaction mixture from Step 3, allowing the crude 4-Hydroxy-7-methoxyquinoline
to precipitate.

o Centrifuge the mixture to isolate the crude solid product.[4]

e Add the crude product to a vessel containing dichloromethane (mass ratio of approx. 1:1).[4]

« Stir the slurry at room temperature for 1 hour. This step washes away residual diphenyl ether
and organic impurities.

e Centrifuge the slurry to collect the purified product.

» Dry the final product to obtain 4-Hydroxy-7-methoxyquinoline with a purity often exceeding
99%.[4]
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Start Materials:
- Trimethyl Orthoformate
- Isopropylidene Malonate
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Caption: Flowchart of a modern, optimized industrial synthesis of 4-Hydroxy-7-
methoxyquinoline.
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Applications in Research and Development

The primary value of 4-Hydroxy-7-methoxyquinoline lies in its role as a versatile
pharmaceutical intermediate.[1] The quinoline structure is a well-known "privileged scaffold" in
medicinal chemistry, appearing in numerous approved drugs.

» Drug Discovery: The compound serves as a starting point for creating derivatives with
potential therapeutic properties. Researchers are exploring its use in developing treatments
for a range of conditions, including cancer and neurodegenerative diseases.[2] The hydroxyl
and quinoline nitrogen atoms can be functionalized to modulate biological activity and
pharmacokinetic properties.

e Agrochemicals: In the agrochemical industry, this quinoline derivative is used as a precursor
for synthesizing biocides and fungicides.[2] Its structure can be modified to inhibit specific
enzymes in plant pathogens, thereby protecting crops.[2]

o Material Science: The fluorescent properties of the quinoline ring system make it a candidate
for research in the development of new organic light-emitting diodes (OLEDs) and chemical

Sensors.

The broader class of hydroxyquinolines has demonstrated notable biological activities,
including antioxidant and anti-inflammatory effects, which provides a strong rationale for its
continued use as a core structure in drug development programs.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b063709#discovery-and-history-of-4-hydroxy-7-
methoxyquinoline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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